molecular formula C10H13Cl B1626084 1-(Chloromethyl)-3-(propan-2-yl)benzene CAS No. 74705-35-4

1-(Chloromethyl)-3-(propan-2-yl)benzene

Cat. No.: B1626084
CAS No.: 74705-35-4
M. Wt: 168.66 g/mol
InChI Key: OCFXNUNCMJFLML-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where a chloromethyl group and an isopropyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-(propan-2-yl)benzene can be synthesized through various methods. One common approach involves the chloromethylation of 3-(propan-2-yl)benzene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions often require a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce alcohols or carboxylic acids.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-3-(propan-2-yl)benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the preparation of polymers and resins with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic compounds.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(propan-2-yl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, making it a suitable site for nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic intermediate. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-(propan-2-yl)benzene: Similar structure but with different positional isomerism.

    1-(Chloromethyl)-2-(propan-2-yl)benzene: Another positional isomer with distinct reactivity.

    1-(Bromomethyl)-3-(propan-2-yl)benzene: Similar compound with bromine instead of chlorine, affecting its reactivity and applications.

Uniqueness: 1-(Chloromethyl)-3-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and isopropyl groups on the benzene ring allows for diverse chemical transformations, making it a valuable compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1-(chloromethyl)-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFXNUNCMJFLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80505346
Record name 1-(Chloromethyl)-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74705-35-4
Record name 1-(Chloromethyl)-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80505346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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